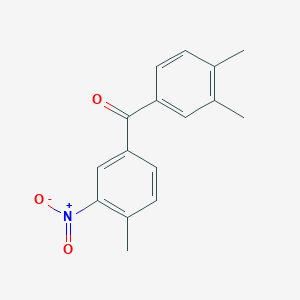
Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- is an organic compound with the molecular formula C16H15NO3 It is a derivative of benzophenone, characterized by the presence of two aromatic rings substituted with methyl and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce carboxylic acids.
科学研究应用
Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological activities, making the compound of interest for therapeutic applications.
相似化合物的比较
Similar Compounds
Methanone, (3,4-dimethylphenyl)(4-methylphenyl)-: Similar structure but lacks the nitro group, leading to different chemical properties and reactivity.
Benzophenone: The parent compound with no substituents, used widely in organic synthesis and industrial applications.
Uniqueness
Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- is unique due to the presence of both methyl and nitro groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(3,4-dimethylphenyl)-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-4-6-13(8-12(10)3)16(18)14-7-5-11(2)15(9-14)17(19)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNVJNLBMVPTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355367 |
Source


|
| Record name | Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91198-40-2 |
Source


|
| Record name | Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)-1,3-DIAZINAN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE](/img/structure/B5765848.png)
METHANONE](/img/structure/B5765856.png)

![methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate](/img/structure/B5765869.png)
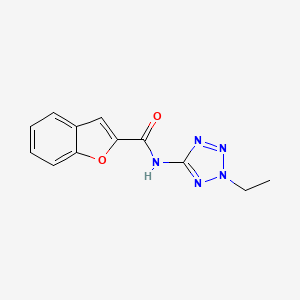
![15-pyridin-4-yl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
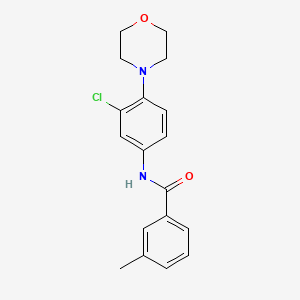
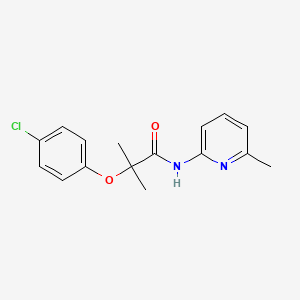
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
![1-(2-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5765911.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)
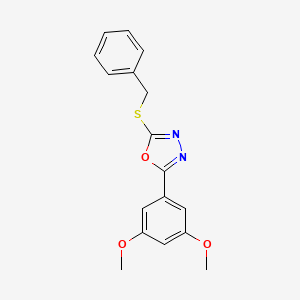
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)
